



Application Notes & Protocols: Myristoylation of Glycine and Lysine Residues

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For Researchers, Scientists, and Drug Development Professionals

Myristoylation is a critical lipid modification that involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to proteins.[1][2] This modification significantly impacts protein function by influencing their subcellular localization, membrane association, and involvement in complex signaling networks.[3][4][5] While traditionally associated with the N-terminal glycine residue, recent discoveries have highlighted the importance of myristoylation on internal lysine residues, revealing a new layer of cellular regulation.[6][7] These application notes provide a detailed overview of both glycine and lysine myristoylation, summarizing quantitative data and offering detailed protocols for their study.

Part 1: N-Terminal Glycine (N-Myristoylation)

N-myristoylation is the most common form of this modification, occurring via an amide bond to the alpha-amino group of an N-terminal glycine.[2] The reaction is catalyzed by N-myristoyltransferase (NMT) and is generally considered irreversible.[4][8] In vertebrates, two isozymes, NMT1 and NMT2, perform this function.[2][9]

Mechanism: N-myristoylation can occur through two distinct temporal pathways:

• Co-translational Myristoylation: This is the most common pathway. As a new protein is being synthesized on the ribosome, the initiator methionine is cleaved by methionine aminopeptidase (MetAP), exposing the N-terminal glycine.[5][10][11] NMT then recognizes







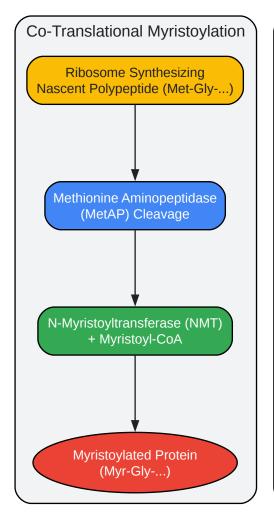
this glycine residue within a consensus sequence and attaches the myristoyl group from a myristoyl-CoA donor.[5][10]

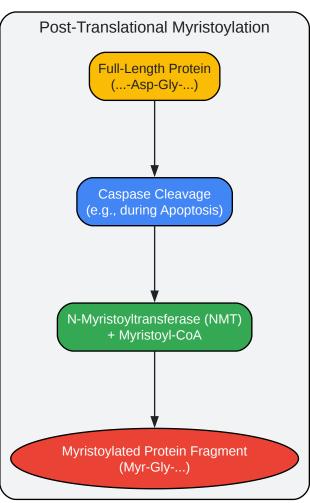
Post-translational Myristoylation: This process occurs after the protein has been fully synthesized.[2] It is often triggered by a proteolytic event, such as caspase cleavage during apoptosis, which exposes a previously internal glycine residue.[2][12] This newly exposed N-terminal glycine can then be recognized and modified by NMT, often leading to a change in the protein's function or localization.[4][6]

Biological Functions:

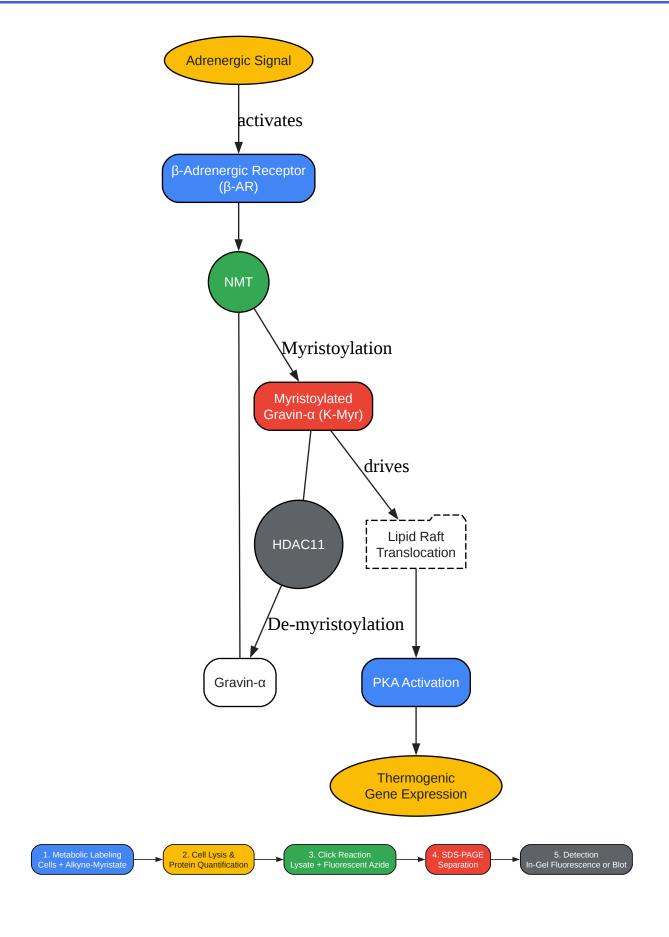
- Membrane Targeting and Anchoring: The attached myristoyl group increases the protein's hydrophobicity, facilitating its weak but critical interaction with cellular membranes, including the plasma membrane and Golgi apparatus.[3][5]
- Signal Transduction: Many key signaling proteins, such as Src family kinases, G-protein alpha subunits, and the HIV-1 Gag protein, require N-myristoylation for proper localization and function in signal transduction cascades.[2][5][8]
- Protein-Protein Interactions: Myristoylation can mediate or stabilize interactions between proteins, facilitating the assembly of multi-protein signaling complexes.[3][4][5]



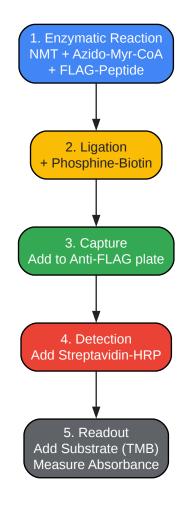












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